molecular formula C9H13N3O B12227171 4-Methoxy-6-(pyrrolidin-1-yl)pyrimidine

4-Methoxy-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B12227171
M. Wt: 179.22 g/mol
InChI Key: GECSUHBWUDLQPN-UHFFFAOYSA-N
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Description

4-Methoxy-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group at the 4-position and a pyrrolidinyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 4-methoxypyrimidine with pyrrolidine under specific conditions. One common method includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-Methoxy-6-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-6-(pyrrolidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. The pyrimidine ring can mimic nucleotide structures, allowing the compound to interact with nucleotide-binding sites on enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-2-(pyrrolidin-1-yl)pyrimidine
  • 4-Methoxy-5-(pyrrolidin-1-yl)pyrimidine
  • 4-Methoxy-6-(piperidin-1-yl)pyrimidine

Uniqueness

4-Methoxy-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which can confer distinct biological activity and selectivity compared to other similar compounds. The position of the methoxy and pyrrolidinyl groups can significantly influence the compound’s interaction with biological targets, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

4-methoxy-6-pyrrolidin-1-ylpyrimidine

InChI

InChI=1S/C9H13N3O/c1-13-9-6-8(10-7-11-9)12-4-2-3-5-12/h6-7H,2-5H2,1H3

InChI Key

GECSUHBWUDLQPN-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC(=C1)N2CCCC2

Origin of Product

United States

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